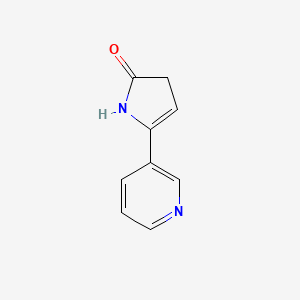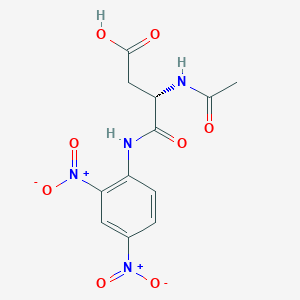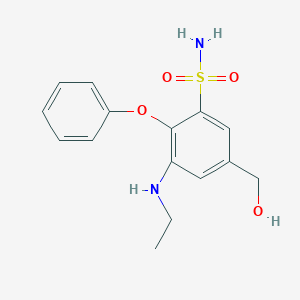
3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an ethylamino group, a hydroxymethyl group, a phenoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene structure, followed by the introduction of the functional groups. Common synthetic routes include:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonation: The amino group is then sulfonated to introduce the sulfonamide group.
Alkylation: The ethylamino group is introduced through alkylation reactions.
Hydroxymethylation: The hydroxymethyl group is introduced using formaldehyde under basic conditions.
Phenoxylation: The phenoxy group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the nitro group yields an amino derivative.
Scientific Research Applications
3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Amino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide
- 3-(Methylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide
- 3-(Propylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide
Uniqueness
3-(Ethylamino)-5-(hydroxymethyl)-2-phenoxybenzene-1-sulfonamide is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
62273-30-7 |
|---|---|
Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(ethylamino)-5-(hydroxymethyl)-2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-2-17-13-8-11(10-18)9-14(22(16,19)20)15(13)21-12-6-4-3-5-7-12/h3-9,17-18H,2,10H2,1H3,(H2,16,19,20) |
InChI Key |
BGUZTINLIVLXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=CC(=C1)CO)S(=O)(=O)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


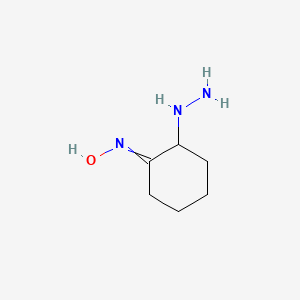
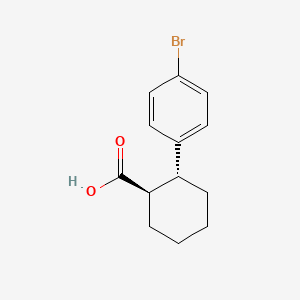

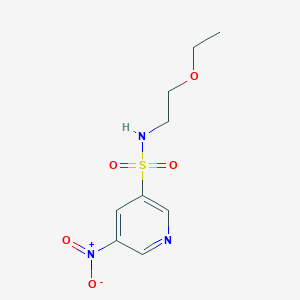
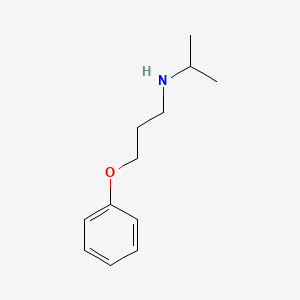
![3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14537811.png)
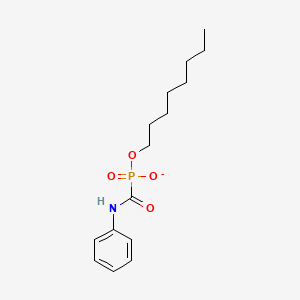
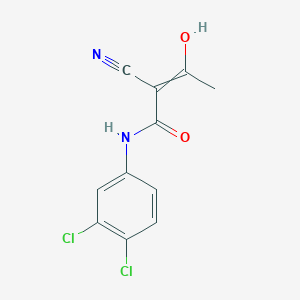
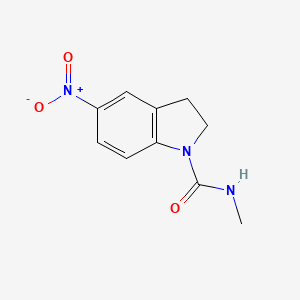
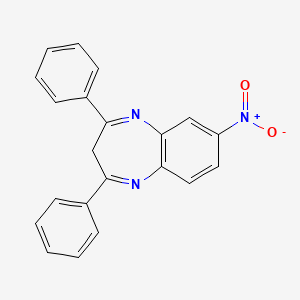
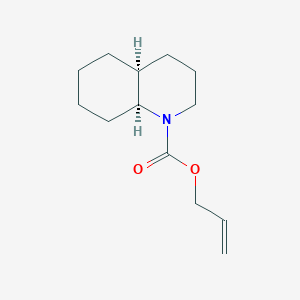
arsanium perchlorate](/img/structure/B14537841.png)
